molecular formula C19H22N4O3 B10980699 N-[3-(3-Oxopiperazine-1-carbonyl)phenyl]-4-(1H-pyrrol-1-YL)butanamide

N-[3-(3-Oxopiperazine-1-carbonyl)phenyl]-4-(1H-pyrrol-1-YL)butanamide

Cat. No.: B10980699
M. Wt: 354.4 g/mol
InChI Key: IQFCDMFQZFGYDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(3-Oxopiperazine-1-carbonyl)phenyl]-4-(1H-pyrrol-1-yl)butanamide is a complex organic compound that features a piperazine ring, a phenyl group, and a pyrrole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical sciences due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-Oxopiperazine-1-carbonyl)phenyl]-4-(1H-pyrrol-1-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the phenyl group and the pyrrole moiety. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-Oxopiperazine-1-carbonyl)phenyl]-4-(1H-pyrrol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the phenyl or pyrrole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or nitro groups.

Scientific Research Applications

N-[3-(3-Oxopiperazine-1-carbonyl)phenyl]-4-(1H-pyrrol-1-yl)butanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[3-(3-Oxopiperazine-1-carbonyl)phenyl]-4-(1H-pyrrol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives, phenyl-substituted amides, and pyrrole-containing molecules. Examples include:

  • N-(4-(1H-pyrrol-1-yl)butanoyl)piperazine
  • 3-(3-Oxopiperazine-1-carbonyl)phenyl derivatives
  • Pyrrole-1-yl butanamide analogs

Uniqueness

N-[3-(3-Oxopiperazine-1-carbonyl)phenyl]-4-(1H-pyrrol-1-yl)butanamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

IUPAC Name

N-[3-(3-oxopiperazine-1-carbonyl)phenyl]-4-pyrrol-1-ylbutanamide

InChI

InChI=1S/C19H22N4O3/c24-17(7-4-11-22-9-1-2-10-22)21-16-6-3-5-15(13-16)19(26)23-12-8-20-18(25)14-23/h1-3,5-6,9-10,13H,4,7-8,11-12,14H2,(H,20,25)(H,21,24)

InChI Key

IQFCDMFQZFGYDM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=CC(=CC=C2)NC(=O)CCCN3C=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.